molecular formula C8H11BrN2 B8798381 5-Bromo-N1,3-dimethylbenzene-1,2-diamine

5-Bromo-N1,3-dimethylbenzene-1,2-diamine

Cat. No.: B8798381
M. Wt: 215.09 g/mol
InChI Key: MAJVZCZNMRBQNK-UHFFFAOYSA-N
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Description

5-Bromo-N1,3-dimethylbenzene-1,2-diamine is a useful research compound. Its molecular formula is C8H11BrN2 and its molecular weight is 215.09 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H11BrN2

Molecular Weight

215.09 g/mol

IUPAC Name

5-bromo-1-N,3-dimethylbenzene-1,2-diamine

InChI

InChI=1S/C8H11BrN2/c1-5-3-6(9)4-7(11-2)8(5)10/h3-4,11H,10H2,1-2H3

InChI Key

MAJVZCZNMRBQNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N)NC)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 5-bromo-N,3-dimethyl-2-nitroaniline (Step 85.1) (2.7 g, 11.02 mmol) in THF (100 mL) and MeOH (100 mL) was added Raney Nickel (189 mg, 2.203 mmol) and the resulting mixture was stirred under hydrogen atmosphere at RT for 16 hr. The reaction was filtered through a pad of Celite and the resulting filtrate was concentrated under reduced pressure to afford the title product (2.5 g, 10.56 mmol, 96% yield) as off-white solid. tR: 0.94 min (LC-MS 2); ESI-MS: 214 [M+H]+ (LC-MS 2).
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
189 mg
Type
catalyst
Reaction Step One
Yield
96%

Synthesis routes and methods II

Procedure details

To a stirred suspension of lithium aluminum hydride (400 mg) in THF (25 ml) was added a solution of ethyl(2-amino-5-bromo-3-methylphenyl)carbamate (1 g) in THF (10 ml) at 0° C. The mixture was then warmed to room temperature, followed by heating at reflux for 1 h. The reaction mixture was cooled to 0° C., diluted with THF (45 ml) and a saturated Na2SO4 solution was added dropwise thereto. The mixture was further stirred for 30 min and solids were filtered over Celite. The filtrate was concentrated in vacuo. The residue was purified by silica gel column chromatography (hexane/EtOAc) to give the title compound (550 mg) as a brownish liquid.
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
ethyl(2-amino-5-bromo-3-methylphenyl)carbamate
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
45 mL
Type
solvent
Reaction Step Four

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